molecular formula C10H11NO3 B3374697 2-(2-Acetamidophenyl)acetic acid CAS No. 103205-34-1

2-(2-Acetamidophenyl)acetic acid

Cat. No. B3374697
CAS RN: 103205-34-1
M. Wt: 193.2 g/mol
InChI Key: BOEMFEOUVXWWNZ-UHFFFAOYSA-N
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Description

2-(2-Acetamidophenyl)acetic acid is a chemical compound with the CAS Number: 103205-34-1 . It has a molecular weight of 193.2 and its IUPAC name is [2-(acetylamino)phenyl]acetic acid . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3/c1-7(12)11-9-5-3-2-4-8(9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) . The InChI key is BOEMFEOUVXWWNZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a melting point of 154-157 degrees . It is a powder in its physical form .

Scientific Research Applications

1. Anticancer Activity

2-(2-Acetamidophenyl)acetic acid derivatives have been explored for their potential in anticancer drug development. For instance, a study by Sharma et al. (2018) synthesized a compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, from a related compound and evaluated its anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

2. Synthesis of Novel Compounds

The compound is used as a key starting material in the synthesis of various novel chemical entities. For example, El-Hashash et al. (2014) utilized a similar compound, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, to prepare a series of new heterocyclic compounds, exploring their antimicrobial activities (El-Hashash et al., 2014).

3. Use in Pharmaceutical Analysis

This compound derivatives have applications in pharmaceutical analysis. Bahram et al. (2014) described the use of a hydrogel for synthesizing gold nanoparticles, which were then applied for the colorimetric determination of drugs like acetaminophen, ascorbic acid, and folic acid (Bahram et al., 2014).

4. Development of Analgesic and Antipyretic Agents

Research by Reddy et al. (2014) involved the eco-friendly synthesis of analgesic and antipyretic compounds using derivatives of this compound, highlighting the compound's potential in developing new therapeutic agents (Reddy et al., 2014).

5. Crystal Structure Analysis for Medical Applications

Shankar et al. (2021) conducted a study on the crystal structure of 2-acetamidophenyl acetate, a derivative of this compound, for its use as an influenza neuraminidase inhibitor. This study highlights the importance of understanding the crystal structures of such compounds for medical applications (Shankar et al., 2021).

6. Environmental Contaminant Treatment

Moussavi et al. (2017) investigated the degradation and mineralization of acetaminophen, a derivative of this compound, in water using the UVC/S2O82− process. This study is significant in the context of treating water contaminated with pharmaceutical compounds (Moussavi et al., 2017).

Safety and Hazards

The safety information for 2-(2-Acetamidophenyl)acetic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(2-acetamidophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-2-4-8(9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEMFEOUVXWWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103205-34-1
Record name 2-(2-acetamidophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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